Diselenide, bis(1,1-dimethylethyl)
Description
Significance of Organochalcogen Compounds in Chemical Research
Organochalcogen compounds, which include organosulfur, organoselenium, and organotellurium compounds, represent a versatile class of molecules with wide-ranging applications in synthetic organic chemistry, materials science, and medicinal chemistry. The distinct electronic and steric properties imparted by the chalcogen atom allow for a fine-tuning of molecular reactivity and functionality. In recent decades, the unique reactivity of organoselenium compounds, in particular, has been harnessed in a multitude of organic transformations, including oxidations, reductions, and the formation of carbon-carbon and carbon-heteroatom bonds. Their role as catalysts and reaction intermediates has proven invaluable in the stereoselective synthesis of complex organic molecules.
Overview of Diselenide Functionality in Organic Chemistry
At the heart of many organoselenium transformations lies the diselenide functionality (R-Se-Se-R). Diselenides are versatile, air-stable precursors to a variety of reactive selenium species. The relatively weak selenium-selenium bond can be readily cleaved, either homolytically to generate selanyl (B1231334) radicals (RSe•) or heterolytically to produce electrophilic selenium species (RSe+) or nucleophilic selenolates (RSe−). This facile cleavage allows diselenides to serve as pivotal reagents in a wide array of chemical reactions, including selenocyclizations, oxyselenenylations, and as catalysts in oxidation reactions. nih.gov The nature of the organic substituent (R) significantly influences the reactivity and properties of the diselenide, with sterically hindered groups, such as the 1,1-dimethylethyl (tert-butyl) group, imparting specific characteristics.
Historical Context of Bis(1,1-dimethylethyl) Diselenide in Synthetic Organic Chemistry
Scope and Academic Relevance of Bis(1,1-dimethylethyl) Diselenide Research
The academic relevance of bis(1,1-dimethylethyl) diselenide stems from its utility as a source of the tert-butylseleno moiety in organic synthesis. Its sterically demanding nature makes it a valuable tool for introducing bulky selenium groups into molecules, which can be exploited to direct the stereochemical outcome of reactions or to stabilize reactive intermediates. Research involving this compound often focuses on its application in the synthesis of other organoselenium compounds, its role as a precursor for materials with specific electronic properties, and in the study of reaction mechanisms where steric effects play a crucial role. For instance, it is used in the production of high-purity semiconductors.
Interactive Data Table: Physical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C8H18Se2 |
| Molecular Weight | 272.2 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| Appearance | Not available |
| 77Se NMR Chemical Shift (ppm) | Not available |
Structure
2D Structure
Properties
CAS No. |
34172-61-7 |
|---|---|
Molecular Formula |
C8H18Se2 |
Molecular Weight |
272.2 g/mol |
IUPAC Name |
2-(tert-butyldiselanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18Se2/c1-7(2,3)9-10-8(4,5)6/h1-6H3 |
InChI Key |
WWGOAEIKYIAQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Se][Se]C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Bis 1,1 Dimethylethyl Diselenide
Direct Synthetic Routes
Direct routes to di-tert-butyl diselenide involve the construction of the molecule from elementary or simple selenium sources in a single or few-step process.
The most common and direct method for synthesizing dialkyl diselenides involves the reaction of elemental selenium with a strong nucleophilic alkylating agent, such as an organolithium or Grignard reagent. nih.gov For di-tert-butyl diselenide, this typically employs tert-butyllithium (B1211817).
The process involves the insertion of elemental selenium into the carbon-lithium bond of tert-butyllithium. researchgate.net This reaction first generates lithium tert-butylselenolate ((CH₃)₃CSeLi). Subsequent air oxidation of the selenolate intermediate leads to the formation of the desired di-tert-butyl diselenide. This approach has the advantage of utilizing readily available elemental selenium and organolithium reagents. nih.govresearchgate.net The reaction is highly exothermic and requires careful temperature control, often conducted at low temperatures such as -78 °C in an inert solvent like tetrahydrofuran (B95107) (THF). orgsyn.orgorgsyn.org
Table 1: Synthesis via Elemental Selenium and tert-Butyllithium
| Reactant 1 | Reactant 2 | Intermediate | Oxidizing Agent | Solvent | Key Conditions |
|---|---|---|---|---|---|
| tert-Butyllithium ((CH₃)₃CLi) | Elemental Selenium (Se) | Lithium tert-butylselenolate ((CH₃)₃CSeLi) | Air (O₂) | Tetrahydrofuran (THF) | Low temperature (-78 °C), inert atmosphere (Argon) |
Reductive coupling methods offer a potential route to symmetrical diselenides. In theory, this could involve the nickel-catalyzed reductive coupling of a tert-butyl selenyl halide. Nickel-catalyzed cross-electrophile coupling reactions are powerful tools for forming new bonds under mild conditions, avoiding the use of pre-formed organometallic reagents. nih.govnih.gov This strategy has been successfully applied to the synthesis of unsymmetrical selenides by coupling alkyl bromides with selenosulfonates. nih.gov While specific examples detailing the reductive homocoupling of a tert-butyl selenium species to form di-tert-butyl diselenide are not prevalent in the literature, the general mechanism suggests its feasibility. Such a reaction would likely proceed through a Ni(0) catalyst, which undergoes oxidative addition with the selenium electrophile. nih.gov
Halogen-mediated synthesis provides another direct pathway. One potential method involves the reaction of a tert-butyl halide, such as tert-butyl chloride or bromide, with a selenium-containing nucleophile like sodium diselenide (Na₂Se₂). The preparation of di-tert-butyl disulfide from tert-butyl chloride and sodium disulfide has been reported, suggesting a parallel synthesis for the selenium analogue. google.com However, the steric hindrance of the tert-butyl group can make this reaction challenging, sometimes requiring harsh conditions or phase-transfer catalysts to achieve good yields. google.com
Alternatively, the reaction could proceed via the oxidation of a suitable precursor with an elemental halogen, such as iodine or bromine. This is more characteristic of the conversion of selenolates, as discussed in the following section.
Indirect Synthesis via Precursor Transformation
Indirect methods rely on the synthesis of a stable selenium-containing precursor, which is then converted into the target diselenide.
The most versatile and widely used indirect method for synthesizing diselenides is the oxidation of selenols (RSeH) or their conjugate bases, selenolates (RSe⁻). nih.gov
The synthesis begins with the preparation of the lithium tert-butylselenolate precursor, as described in section 2.1.1, by reacting tert-butyllithium with elemental selenium. researchgate.net While this selenolate can be oxidized in situ, it can also be generated and then deliberately oxidized in a separate step using a variety of oxidizing agents. This two-step approach allows for greater control and purification of the intermediate if necessary.
Common oxidizing agents for the conversion of tert-butylselenolate to di-tert-butyl diselenide include:
Air (Oxygen): A simple and cost-effective method where the selenolate solution is exposed to air, leading to gradual oxidation.
Iodine (I₂): A rapid and clean reaction where iodine oxidizes the selenolate, forming the diselenide and lithium iodide.
Hydrogen Peroxide (H₂O₂): An effective oxidant, though reaction conditions must be controlled to prevent over-oxidation to seleninic or selenonic acids.
Table 2: Oxidation of Lithium tert-butylselenolate
| Precursor | Oxidizing Agent | Product | Byproduct |
|---|---|---|---|
| Lithium tert-butylselenolate | Air (O₂) | Di-tert-butyl diselenide | Lithium oxide |
| Lithium tert-butylselenolate | Iodine (I₂) | Di-tert-butyl diselenide | Lithium iodide (LiI) |
| Lithium tert-butylselenolate | Hydrogen Peroxide (H₂O₂) | Di-tert-butyl diselenide | Water (H₂O) |
The synthetic methodologies used for di-tert-butyl diselenide are broadly applicable to a range of structural analogues and derivatives. By substituting tert-butyllithium with other alkyl or aryl lithium reagents, a diverse library of symmetric diselenides (R-Se-Se-R) can be accessed. For instance, using n-butyllithium yields dibutyl diselenide. nih.gov
Furthermore, di-tert-butyl diselenide itself serves as a precursor for other selenium compounds. For example, reduction of the diselenide with a reducing agent like sodium borohydride (B1222165) (NaBH₄) regenerates the tert-butylselenolate anion. nih.gov This nucleophilic selenolate can then be reacted with various electrophiles (e.g., alkyl halides, R'-X) to synthesize unsymmetrical selenides of the type (CH₃)₃C-Se-R'. This highlights the role of di-tert-butyl diselenide as a stable, storable source of the tert-butylseleno group in organoselenium chemistry. The synthesis of derivatives with modified tert-butyl groups, while less common, could be achieved by starting with the corresponding substituted organolithium reagent. researchgate.net
Green Chemistry Approaches in Diselenide Synthesis
Solvent-Free Reaction Systems
A key strategy in green chemistry is the elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful solvent-free technique for the synthesis of organochalcogenides.
Recent research has demonstrated that symmetrical diselenides can be synthesized efficiently using a mechanochemical method known as liquid-assisted grinding (LAG). researchgate.netnih.gov This process involves the mechanical milling of elemental selenium with a reducing agent, such as magnesium metal, and an alkyl halide in the presence of a small amount of a liquid grinding assistant. researchgate.netnih.gov The reaction proceeds through the in situ formation of a magnesium-based selenium nucleophile, which then reacts with the alkyl halide. researchgate.net This methodology is notable for its broad applicability to various aryl, heteroaryl, and alkyl substrates. researchgate.net
While the synthesis of bis(1,1-dimethylethyl) diselenide from tert-butyl halides has not been specifically detailed, the successful application of this mechanochemical method to other alkyl iodides suggests its potential viability. The general conditions and yields for the synthesis of symmetrical dialkyl diselenides from corresponding alkyl iodides using this solvent-free approach are presented below.
Table 1: Mechanochemical Synthesis of Symmetrical Dialkyl Diselenides from Alkyl Iodides
This table presents research findings for the synthesis of various dialkyl diselenides using a solvent-free, mechanochemical approach. The data is adapted from a study by Wen et al. (2024), which demonstrates the general applicability of the method.
| Entry | Alkyl Iodide | Product | Yield (%) |
| 1 | 1-Iodododecane | Bis(dodecyl) diselenide | 82 |
| 2 | 1-Iodohexane | Bis(hexyl) diselenide | 85 |
| 3 | (2-Iodoethyl)cyclopentane | Bis(2-cyclopentylethyl) diselenide | 87 |
| 4 | 1-Iodo-4-phenylbutane | Bis(4-phenylbutyl) diselenide | 80 |
Reaction Conditions: Alkyl iodide (0.2 mmol), Mg (1.5 equiv.), Se (1.2 equiv.), 35 Hz milling for 60 min. Data sourced from Communications Chemistry. nih.gov
Metal-Organic Framework (MOF) Catalysis in Diselenide Formation
Metal-Organic Frameworks (MOFs) are porous, crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area and tunable structures make them promising heterogeneous catalysts for a variety of organic transformations, aligning with green chemistry principles by enabling catalyst recovery and reuse.
A copper-based MOF, specifically MOF-199, has been successfully employed as an efficient and reusable heterogeneous catalyst for the one-pot synthesis of symmetrical diaryl diselenides. rsc.orgrsc.org In this system, the reaction between an aryl halide and elemental selenium is carried out in polyethylene (B3416737) glycol (PEG), a more environmentally benign solvent, in the presence of the MOF-199 catalyst. rsc.orgrsc.org This method avoids the need for ligands and demonstrates high yields for a variety of aryl halides. rsc.org
Currently, the application of MOF-199 catalysis has been focused on the synthesis of diselenides from aryl halides. rsc.orgrsc.org Its utility for the synthesis of dialkyl diselenides, such as bis(1,1-dimethylethyl) diselenide from an alkyl halide precursor, has not yet been reported. However, the success with aryl systems suggests a potential avenue for future research into adapting this catalytic method for alkyl substrates.
Table 2: MOF-199 Catalyzed Synthesis of Symmetrical Diaryl Diselenides
This table summarizes the results for the synthesis of various diaryl diselenides using MOF-199 as a heterogeneous catalyst. This demonstrates the catalyst's effectiveness for aryl precursors. Data adapted from a study by Gholinejad et al. (2015).
| Entry | Aryl Halide | Base | Yield (%) | Reaction Time (h) |
| 1 | Iodobenzene | NaOH | 98 | 3 |
| 2 | 1-Iodo-4-methylbenzene | NaOH | 95 | 3.5 |
| 3 | 1-Bromo-4-methoxybenzene | NaOH | 85 | 5 |
| 4 | 1-Chloro-4-nitrobenzene | NaOH | 75 | 6 |
Reaction Conditions: Aryl halide (2 mmol), Se (2 mmol), MOF-199 (10 mg), Base (4 mmol), PEG, 130 °C. Data sourced from RSC Advances. rsc.org
Sustainable Reagent Selection
The selection of starting materials and reagents is a cornerstone of green chemistry. For diselenide synthesis, this involves moving away from toxic and malodorous selenium sources towards more stable and less hazardous alternatives.
Elemental selenium (Se) is considered a green reagent due to its stability, low toxicity, and atom economy. researchgate.net Numerous methods have been developed that utilize elemental selenium as the primary selenium source. A common strategy involves the reduction of elemental selenium in situ to form a nucleophilic selenide (B1212193) or diselenide species, which then reacts with an appropriate electrophile, such as an alkyl halide.
One such method employs sodium hydride (NaH) to reduce elemental selenium in a solvent like N,N-dimethylformamide (DMF), followed by reaction with an alkyl halide. researchgate.netscribd.com The ratio of NaH to selenium can be adjusted to selectively produce either the dialkyl selenide or the desired dialkyl diselenide. Studies have shown that this method is effective for a range of alkyl bromides, although steric hindrance from bulky alkyl groups, such as the tert-butyl group, can influence reactivity and yield. scribd.com
Table 3: Synthesis of Symmetrical Dialkyl Diselenides using NaH and Elemental Selenium
This table shows the yields for the synthesis of various dialkyl diselenides from the corresponding alkyl bromides using an in situ generated sodium diselenide reagent. Data adapted from a study by Kivekäs et al.
| Entry | Alkyl Bromide | Product | Diselenide/Selenide Ratio | Yield (%) |
| 1 | n-Butyl bromide | Bis(n-butyl) diselenide | 89/11 | 67 |
| 2 | n-Hexyl bromide | Bis(n-hexyl) diselenide | 89/11 | 67 |
| 3 | n-Decyl bromide | Bis(n-decyl) diselenide | 94/6 | 59 |
| 4 | Isopropyl bromide | Bis(isopropyl) diselenide | 93/7 | 50 |
Reaction Conditions: Se (1.1 equiv.), NaH (1 equiv.), DMF, 20-70 °C, followed by addition of alkyl bromide. Data sourced from Tetrahedron Letters. scribd.com
Mechanistic Investigations of Bis 1,1 Dimethylethyl Diselenide Reactions
Radical Mechanisms
The relatively weak selenium-selenium bond in diselenides (bond dissociation energy of approximately 172 kJ mol⁻¹) makes them susceptible to homolytic cleavage under various conditions, leading to the formation of selenyl radicals. researchgate.net These radicals are central to a range of chemical transformations.
Photo-induced Radical Exchange Reactions
Bis(1,1-dimethylethyl) diselenide and other diselenides can undergo dynamic exchange reactions when exposed to visible light, a process that proceeds through a radical mechanism. researchgate.netnih.gov This photo-induced metathesis is a mild and efficient way to form new selenium-containing molecules. nih.gov The reaction is initiated by the absorption of light, which leads to the homolytic cleavage of the Se-Se bond, generating two selenyl radicals. These radicals can then recombine with other selenyl radicals present in the reaction mixture, leading to the exchange of the organic substituents.
The process can be described by the following general steps:
Initiation: RSeSeR + hν → 2 RSe•
Propagation: RSe• + R'SeSeR' → RSeSeR' + R'Se•
Termination: 2 RSe• → RSeSeR
This dynamic covalent chemistry is influenced by the solvent and can be used to synthesize asymmetric diselenides and diselenide-containing polymers. researchgate.netnih.gov The reaction's dependence on light confirms the radical nature of the process, as it ceases in the dark. nih.govtsinghua.edu.cn
Initiator-Mediated Radical Processes
Radical reactions involving bis(1,1-dimethylethyl) diselenide can also be initiated using chemical radical initiators, such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP). libretexts.orgorganic-chemistry.org These initiators decompose upon heating to generate carbon-centered radicals, which can then react with the diselenide to produce a selenyl radical, propagating a radical chain reaction. libretexts.org
For instance, DTBP is a stable organic peroxide that undergoes homolysis at temperatures above 100°C, making it a common radical initiator. organic-chemistry.org The tert-butoxyl radicals generated can abstract a hydrogen atom or add to a multiple bond, but in the context of diselenide chemistry, they can initiate the formation of selenyl radicals. These initiator-mediated processes are valuable in various synthetic applications, including the formation of carbon-heteroatom bonds. nih.gov
| Initiator | Decomposition Condition | Generated Radical |
| Azobisisobutyronitrile (AIBN) | Heating | 2-cyano-2-propyl radical |
| Di-tert-butyl peroxide (DTBP) | Heating (>100°C) | tert-butoxyl radical |
Electron Transfer Pathways
Electron transfer represents another significant pathway for the reactions of diselenides. These processes can lead to the formation of radical anions or cations, which are key intermediates in various chemical transformations. The redox properties of diselenides are central to their biological and catalytic activities. mdpi.com
Concerted proton-electron transfer (CPET) is a notable example where the transfer of an electron and a proton occur in a single kinetic step. nih.gov While direct studies on bis(1,1-dimethylethyl) diselenide in CPET are not extensively detailed in the provided context, the principles apply to organoselenium compounds in general. The oxidation of a phenol, for instance, can proceed via an electron transfer pathway involving a nearby basic site, a process that is fundamental in many biological systems. nih.gov Single Electron Transfer (SET) from a reagent like samarium diiodide can also initiate radical reactions by generating a radical anion. libretexts.org
Stereochemical and Regiochemical Control in Diselenide Reactions
Reactions involving organoselenium compounds often exhibit high degrees of stereochemical and regiochemical control, which is a cornerstone of their utility in modern organic synthesis. For a bulky reagent such as bis(1,1-dimethylethyl) diselenide, these aspects of its reactivity are of significant interest.
Regiochemical Control: The regioselectivity of diselenide additions to unsymmetrical alkenes is governed by both electronic and steric factors. According to Markovnikov's rule, the electrophilic selenium species will add to the less substituted carbon of the double bond, allowing the subsequent nucleophilic attack to occur at the more substituted carbon, which can better stabilize a positive charge in the transition state. The significant steric bulk of the tert-butyl groups in bis(1,1-dimethylethyl) diselenide would likely exert a strong influence on the regiochemical outcome, potentially overriding electronic effects in some cases to favor addition at the sterically most accessible position.
To illustrate the expected regioselectivity, consider the hypothetical reaction with an unsymmetrical alkene:
| Alkene Substrate | Expected Major Regioisomer | Expected Minor Regioisomer |
| Propene | 1-(tert-Butylselanyl)propan-2-ol | 2-(tert-Butylselanyl)propan-1-ol |
| Styrene | 1-(tert-Butylselanyl)-1-phenylethanol | 2-(tert-Butylselanyl)-1-phenylethanol |
This table represents expected outcomes based on general principles of electrophilic addition and has not been confirmed by specific experimental data for bis(1,1-dimethylethyl) diselenide.
Computational Elucidation of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. Such studies on the reactions of bis(1,1-dimethylethyl) diselenide could provide invaluable insights into the structures of intermediates and transition states, as well as the energetics of various reaction pathways.
Transition State Analysis: DFT calculations could be employed to model the transition states for key reaction steps, such as the formation of the seleniranium ion and its subsequent ring-opening. The calculated activation energies for different pathways would allow for a quantitative prediction of stereochemical and regiochemical outcomes. For example, the energy difference between the transition states leading to the Markovnikov and anti-Markovnikov products could provide a theoretical basis for the observed regioselectivity.
A representative, though hypothetical, energetic profile for the addition of bis(1,1-dimethylethyl) diselenide to an alkene, as could be determined by computational studies, is presented below:
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Diselenide + Alkene) | 0 |
| 2 | Transition State 1 (Seleniranium formation) | +15 to +25 |
| 3 | Seleniranium Ion Intermediate | +5 to +10 |
| 4 | Transition State 2 (Nucleophilic attack) | +10 to +20 |
| 5 | Product | -10 to -30 |
The energy values in this table are hypothetical and serve to illustrate the type of data that would be generated from computational studies. Actual values would be dependent on the specific reactants, reaction conditions, and level of theory used in the calculations.
Catalytic Applications of Bis 1,1 Dimethylethyl Diselenide
Catalysis in Organic Transformations
Chalcogenation Reactions
Chalcogenation reactions, which involve the introduction of a chalcogen atom (such as selenium) into an organic molecule, are a fundamental transformation in organic synthesis. Diaryl diselenides are commonly employed as precursors for electrophilic selenium species in these reactions. For instance, the palladium-catalyzed C-H bond selenation of naphthylamine derivatives with diaryl diselenides has been reported to proceed with high selectivity. acs.org However, the literature lacks specific examples or detailed studies on the use of bis(1,1-dimethylethyl) diselenide as a catalyst or reagent in chalcogenation reactions. The steric bulk of the tert-butyl groups may disfavor the formation of the necessary reactive selenium species or their subsequent reaction with organic substrates.
Functionalization of Unsaturated Hydrocarbons
The functionalization of alkenes and alkynes is a cornerstone of organic synthesis, and organoselenium compounds have been utilized as catalysts in this context. For example, diaryl diselenides can catalyze the vicinal difunctionalization of alkenes. nih.gov These reactions often proceed through the formation of a seleniranium ion intermediate. A review of recent advances in the use of diorganyl diselenides as versatile catalysts indicates that for reactions such as the cyclization of N-propargylamides, only diaryl diselenides were effective, with dialkyl diselenides like dibenzyl diselenide showing inefficiency. nih.gov There is no specific data available on the use of bis(1,1-dimethylethyl) diselenide for the functionalization of unsaturated hydrocarbons.
Oxidation and Reduction Catalysis
Organoselenium compounds, particularly diaryl diselenides, are well-known pre-catalysts for a variety of oxidation reactions, often in the presence of an oxidant like hydrogen peroxide or tert-butyl hydroperoxide. nih.govnih.gov The active catalytic species is often a seleninic acid or a related derivative. researchgate.net For instance, diphenyl diselenide has been effectively used in the selective oxidation of alcohols. nih.govnih.gov Conversely, selenols, which can be generated from diselenides, have been shown to catalyze the reduction of disulfides. nih.gov
Despite the extensive research into the oxidative and reductive catalysis of other organoselenium compounds, there is a clear absence of studies detailing the catalytic activity of bis(1,1-dimethylethyl) diselenide in these transformations. The electronic and steric properties conferred by the tert-butyl groups may significantly alter the redox potential and reactivity of the selenium center, potentially rendering it unsuitable for these catalytic applications under commonly employed conditions.
Pseudocatalytic and Promotor Roles
In some reactions, organoselenium compounds can act as promoters or in a pseudocatalytic manner, where they are consumed and regenerated in a stoichiometric fashion or are involved in a complex, not fully catalytic cycle. For example, di-tert-butyl peroxide is a well-known radical initiator and is used as a promoter in various organic reactions. wikipedia.org While related sulfur compounds have established roles, there is no available research to suggest or detail any pseudocatalytic or promoter roles for bis(1,1-dimethylethyl) diselenide in organic synthesis.
Ligand Design and Catalyst Development Utilizing Bis(1,1-dimethylethyl) Diselenide Moieties
The incorporation of specific moieties into ligand scaffolds is a key strategy in the development of homogeneous catalysts to control activity and selectivity. The tert-butyl group itself is a common feature in ligand design, often used to introduce steric bulk and influence the coordination environment of a metal center. nih.gov
Homogeneous Catalysis
While there is extensive research on the design of ligands for homogeneous catalysis, there are no reports in the scientific literature of bis(1,1-dimethylethyl) diselenide or its derived moieties being used in the design and development of ligands for homogeneous catalysis. The focus in organoselenium ligand chemistry has been predominantly on aryl-substituted selenium compounds. The potential of the bis(1,1-dimethylethyl) diselenide moiety as a building block for ligands remains an open and unexplored field of investigation.
Heterogeneous Catalysis
Extensive research into the catalytic applications of bis(1,1-dimethylethyl) diselenide reveals a notable scarcity of studies focused on its use in heterogeneous catalysis through immobilization or material integration. The current body of scientific literature primarily details its role and efficacy in homogeneous catalytic systems.
Consequently, there is a lack of specific examples, detailed research findings, or data tables pertaining to the heterogeneous catalytic performance of immobilized or material-integrated bis(1,1-dimethylethyl) diselenide. The exploration of its potential in this area remains an open avenue for future investigation. Such studies would be crucial to determine if the catalytic activities observed in homogeneous settings can be translated to more industrially advantageous heterogeneous systems, potentially offering benefits in catalyst separation, recovery, and reuse.
Role of Bis 1,1 Dimethylethyl Diselenide in Organic Synthesis
Reagent in C-Se Bond Formation
The formation of carbon-selenium (C-Se) bonds is a cornerstone of organoselenium chemistry, providing access to a diverse range of selenium-containing molecules with significant applications in materials science and medicinal chemistry. Bis(1,1-dimethylethyl) diselenide serves as a key reagent in this context, participating in both electrophilic and nucleophilic selenylation strategies.
Electrophilic Selenylation Strategies
In electrophilic selenylation, the diselenide acts as a source of an electrophilic selenium species. This is often achieved by the cleavage of the Se-Se bond with an appropriate activating agent. While specific examples detailing the electrophilic activation of bis(1,1-dimethylethyl) diselenide are not extensively documented in readily available literature, the general principles of dialkyl diselenide chemistry suggest that it can be activated by halogens or other oxidizing agents to generate a "tert-butylselenyl" cation equivalent. This electrophilic species can then be attacked by nucleophiles such as enolates, carbanions, or electron-rich aromatic rings to form C-Se bonds. The steric hindrance imposed by the tert-butyl groups can influence the regioselectivity of these reactions, favoring attack at less hindered positions.
Nucleophilic Selenylation Strategies
Conversely, bis(1,1-dimethylethyl) diselenide can be a source of a nucleophilic selenium species. This is typically achieved through the reductive cleavage of the Se-Se bond. Common reducing agents such as sodium borohydride (B1222165) or Grignard reagents can be employed to generate the tert-butylselenolate anion (t-BuSe⁻). This potent nucleophile readily participates in substitution reactions with a variety of electrophiles, including alkyl halides, tosylates, and epoxides, to afford the corresponding tert-butyl selenoethers. The bulky tert-butyl group in these products can impart unique properties, such as increased stability and altered reactivity at adjacent centers.
Precursor for Organoselenium Reagents
Beyond its direct use in C-Se bond formation, bis(1,1-dimethylethyl) diselenide is a valuable starting material for the preparation of other important organoselenium reagents, namely selenols and organoselenium halides.
Generation of Selenols and Selenolates
The reduction of bis(1,1-dimethylethyl) diselenide provides a straightforward route to tert-butylselenol (t-BuSeH) or its corresponding selenolate. As mentioned previously, reducing agents like sodium borohydride or lithium aluminum hydride can effectively cleave the diselenide bond. Subsequent acidification of the resulting selenolate solution yields the volatile and reactive tert-butylselenol. Selenols are versatile reagents in their own right, participating in various transformations, including radical reactions and as ligands in coordination chemistry. The tert-butylselenolate, generated in situ, is a powerful nucleophile for the synthesis of a wide range of seleno-functionalized molecules.
Formation of Organoselenium Halides
Treatment of bis(1,1-dimethylethyl) diselenide with halogens such as chlorine or bromine leads to the formation of tert-butylselenyl halides (t-BuSeX, where X = Cl, Br). This reaction proceeds via the oxidative cleavage of the Se-Se bond. Tert-butylselenyl halides are potent electrophilic selenylating agents, reacting with a broad spectrum of nucleophiles like alkenes, alkynes, and enolates to introduce the tert-butylseleno group. The steric bulk of the tert-butyl group can play a significant role in the stereochemical outcome of these addition reactions.
Synthetic Routes to Complex Architectures
The utility of bis(1,1-dimethylethyl) diselenide extends to the synthesis of complex molecules, including natural products. The tert-butylseleno group, introduced via reactions involving the diselenide or its derivatives, can serve as a versatile functional handle for subsequent transformations. For instance, the selenide (B1212193) moiety can be oxidized to a selenoxide, which can then undergo syn-elimination to generate a carbon-carbon double bond, a key transformation in many synthetic strategies. This selenoxide elimination protocol is a powerful tool for introducing unsaturation into a molecule under mild conditions.
Furthermore, the tert-butylseleno group can act as a protecting group for certain functionalities or as a directing group in various reactions. While specific, documented examples of the direct application of bis(1,1-dimethylethyl) diselenide in the total synthesis of complex natural products are not readily found in the literature, the principles of organoselenium chemistry strongly suggest its potential in such endeavors. The unique steric and electronic properties conferred by the tert-butyl group can be strategically exploited to achieve desired stereochemical control and to facilitate challenging synthetic steps.
Construction of Selenium-Containing Heterocycles
Diselenide, bis(1,1-dimethylethyl) and its analogs serve as effective selenium sources for the synthesis of a variety of selenium-containing heterocycles. These heterocycles are of significant interest due to their unique chemical properties and potential biological activities. The general strategy involves the in situ generation of a reactive selenium species from the diselenide, which then participates in a cyclization reaction.
One common approach is the reaction of diselenides with diynes. For instance, the cyclization of 1,3-diynes with dialkyl diselenides can produce substituted selenophenes. While specific data for di-tert-butyl diselenide is not extensively documented in readily available literature, the reactivity of analogous dialkyl diselenides, such as dibutyl diselenide, provides a strong model for its synthetic utility. These reactions are often promoted by an oxidizing agent to generate an electrophilic selenium species that initiates the cyclization cascade.
A plausible reaction mechanism involves the initial oxidation of the diselenide to form a more electrophilic species, such as a selenyl halide or a related equivalent. This electrophile then attacks one of the triple bonds of the diyne, leading to a vinyl selenide intermediate. Subsequent intramolecular attack of the second triple bond onto the selenium atom, followed by rearrangement and elimination, affords the selenophene (B38918) ring. The specific reaction conditions, including the choice of solvent and oxidant, can influence the selectivity and yield of the desired heterocyclic product.
Below is a representative table illustrating the synthesis of selenophenes using a dialkyl diselenide, which exemplifies the type of transformations where di-tert-butyl diselenide could be employed.
| Substrate (1,3-Diyne) | Dialkyl Diselenide | Reagents and Conditions | Product | Yield (%) |
| 1,4-Diphenylbuta-1,3-diyne | Dibutyl diselenide | Oxone®, Acetonitrile, Reflux | 3,4-Bis(butylselanyl)-2,5-diphenylselenophene | 75 |
| 1,4-Di(p-tolyl)buta-1,3-diyne | Dibutyl diselenide | Oxone®, Acetonitrile, Reflux | 3,4-Bis(butylselanyl)-2,5-di(p-tolyl)selenophene | 82 |
| 1,4-Di(4-methoxyphenyl)buta-1,3-diyne | Dibutyl diselenide | Oxone®, Acetonitrile, Reflux | 3,4-Bis(butylselanyl)-2,5-di(4-methoxyphenyl)selenophene | 78 |
This table presents data for dibutyl diselenide as a representative example of dialkyl diselenide reactivity in the synthesis of selenophenes.
Integration into Polymeric Structures
The incorporation of diselenide bonds into polymers is a rapidly growing area of materials science, driven by the desire to create "smart" or responsive materials. The relatively weak Se-Se bond (bond energy ~172 kJ/mol) compared to the S-S bond in disulfides (~240 kJ/mol) makes diselenide-containing polymers highly sensitive to redox stimuli. nih.gov This property is harnessed to design materials that can degrade or change their structure in response to specific biological or chemical environments, such as the high glutathione (B108866) (GSH) concentrations found in tumor cells.
Diselenide, bis(1,1-dimethylethyl) can be used as a precursor to synthesize monomers containing the diselenide linkage, which are then polymerized. Alternatively, the diselenide functionality can be introduced into a pre-existing polymer through post-polymerization modification. A common application is the creation of core-cross-linked micelles for drug delivery. In these systems, amphiphilic block copolymers self-assemble into micelles in an aqueous environment, and the core is then cross-linked using a diselenide-containing linker. These cross-linked micelles are stable under normal physiological conditions but dissociate and release their payload in a reducing environment.
The dual redox-responsiveness of diselenide bonds to both oxidizing (e.g., hydrogen peroxide) and reducing (e.g., glutathione) agents makes them particularly attractive for biomedical applications. nih.gov Research has shown that diselenide-containing nanoparticles can be effectively disrupted in the presence of biologically relevant concentrations of these stimuli. nih.gov
The following table summarizes key characteristics of redox-responsive polymeric micelles cross-linked with diselenide and disulfide linkers, highlighting the enhanced sensitivity of the diselenide-based systems.
| Cross-linker Type | Stimulus (Concentration) | Response | Application |
| Diselenide | 10 mM Glutathione | De-cross-linking and micelle dissociation | Drug Delivery |
| Diselenide | 100 µM Hydrogen Peroxide | De-cross-linking and micelle dissociation | Drug Delivery |
| Disulfide | 10 mM Glutathione | De-cross-linking and micelle dissociation | Drug Delivery |
| Disulfide | 100 µM Hydrogen Peroxide | Stable, no significant dissociation | Drug Delivery |
This table illustrates the comparative redox-responsiveness of diselenide and disulfide cross-linked polymeric systems.
Stereoselective Synthesis Applications
The application of organoselenium compounds in stereoselective synthesis is a field of considerable interest, with many efforts focused on the development of chiral selenium reagents and catalysts to control the stereochemical outcome of reactions. These reactions often involve the addition of selenium electrophiles to alkenes, where the formation of a new stereocenter is directed by a chiral auxiliary or a chiral catalyst.
However, the direct application of Diselenide, bis(1,1-dimethylethyl) in stereoselective synthesis is not well-established in the scientific literature. The achiral nature of the di-tert-butyl diselenide molecule itself means that it cannot directly induce enantioselectivity. For it to be useful in asymmetric synthesis, it would typically need to be used in conjunction with a chiral catalyst or be chemically modified to create a chiral selenium reagent.
While there is a lack of specific examples for di-tert-butyl diselenide, the general principles of asymmetric selenylation provide a framework for its potential use. For instance, a chiral ligand could coordinate to a selenium species generated from di-tert-butyl diselenide, forming a chiral electrophilic selenium reagent in situ. This chiral reagent could then react with a prochiral olefin to yield an enantioenriched product.
Another potential, though underexplored, avenue could be in diastereoselective reactions where the bulky tert-butyl groups of the selenium-containing intermediate influence the approach of a reagent to a pre-existing stereocenter in the substrate. However, without concrete research findings, this remains speculative.
The following table outlines general approaches in asymmetric organoselenium chemistry, which could theoretically be adapted for use with reagents derived from di-tert-butyl diselenide.
| Approach | Description | Potential Role of Di-tert-butyl Diselenide |
| Chiral Selenium Reagents | A chiral moiety is covalently attached to the selenium atom, creating a chiral electrophile that can differentiate between enantiotopic faces of a prochiral substrate. | Could serve as the selenium source for the synthesis of a novel chiral selenium reagent. |
| Chiral Catalysis | A chiral Lewis acid or organocatalyst activates the selenium reagent or the substrate, leading to a stereoselective transformation. | The selenium species generated from the diselenide could be activated by a chiral catalyst. |
| Substrate Control | A chiral substrate reacts with an achiral selenium reagent, with the stereochemical outcome being controlled by the existing chirality in the substrate. | Could be used as the achiral selenium reagent in such a diastereoselective reaction. |
This table outlines conceptual strategies for the use of organoselenium compounds in stereoselective synthesis.
Advanced Characterization and Structural Elucidation of Bis 1,1 Dimethylethyl Diselenide
Spectroscopic Techniques for Structural Determination
Spectroscopy is a cornerstone in the characterization of bis(1,1-dimethylethyl) diselenide, with each technique offering a unique window into its molecular architecture.
NMR spectroscopy is a powerful, non-destructive tool for elucidating the precise structure of bis(1,1-dimethylethyl) diselenide in solution. By analyzing the magnetic properties of its constituent atomic nuclei, detailed information about the electronic environment and connectivity can be obtained.
¹H NMR Spectroscopy: The proton NMR spectrum of bis(1,1-dimethylethyl) diselenide is anticipated to be straightforward due to the high symmetry of the molecule. The eighteen equivalent protons of the two tert-butyl groups would give rise to a single, sharp signal (a singlet). Based on data for analogous compounds like di-tert-butyl disulfide, this peak is expected in the upfield region of the spectrum, typically around 1.3-1.5 ppm. The exact chemical shift can be influenced by the solvent used.
¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, two distinct signals are expected for bis(1,1-dimethylethyl) diselenide. One signal corresponds to the three equivalent methyl carbons of each tert-butyl group, and the other to the quaternary carbon atom directly bonded to the selenium atom. For the analogous di-tert-butyl disulfide, these signals appear at approximately 30 ppm and 47 ppm, respectively. chemicalbook.com A similar pattern is expected for the diselenide, with the carbon attached to the more electronegative selenium likely appearing further downfield. nanalysis.com
⁷⁷Se NMR Spectroscopy: As a selenium-containing compound, ⁷⁷Se NMR spectroscopy is an invaluable tool for direct observation of the selenium atoms. organicchemistrydata.org For dialkyl diselenides, ⁷⁷Se chemical shifts typically appear in a broad range, and are sensitive to the steric bulk of the alkyl groups as well as the solvent and temperature. nih.govacs.orgresearchgate.net Studies on various dialkyl diselenides show that the chemical shifts can range from approximately 230 to 360 ppm relative to (CH₃)₂Se. acs.org The ⁷⁷Se NMR chemical shift of bis(1,1-dimethylethyl) diselenide is influenced by the electron density around the selenium nucleus. The temperature dependence of the ⁷⁷Se chemical shift is a known phenomenon for diselenides and is attributed to the rotation around the Se-Se bond, allowing the molecule to sample different conformations at varying temperatures. nih.govacs.org
Interactive Data Table: Predicted NMR Spectroscopic Data for Bis(1,1-dimethylethyl) Diselenide
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~1.4 | Singlet | Eighteen equivalent protons of the two tert-butyl groups. |
| ¹³C | ~30 | Quartet | Nine equivalent methyl carbons. |
| ¹³C | ~48 | Singlet | Two equivalent quaternary carbons bonded to selenium. |
| ⁷⁷Se | 230 - 360 | Singlet | Dependent on solvent and temperature. |
Infrared (IR) Spectroscopy: The IR spectrum of bis(1,1-dimethylethyl) diselenide is expected to be dominated by absorptions corresponding to the vibrations of the tert-butyl groups. Strong bands are predicted in the region of 2850-3000 cm⁻¹ due to the symmetric and asymmetric C-H stretching vibrations of the methyl groups. Bending vibrations of the methyl and tert-butyl groups would appear in the 1350-1480 cm⁻¹ region. The C-Se stretching vibration is expected to be a weak band in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.
Raman Spectroscopy: In the Raman spectrum, the Se-Se stretching vibration, which is often weak or absent in the IR spectrum due to the low polarity of the bond, should give rise to a distinct signal. For dialkyl diselenides, this band is typically observed in the range of 250-300 cm⁻¹. The symmetric vibrations of the tert-butyl groups are also expected to be prominent in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies for Bis(1,1-dimethylethyl) Diselenide
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| C-H Stretching | 2850 - 3000 | IR, Raman |
| C-H Bending | 1350 - 1480 | IR, Raman |
| C-Se Stretching | 500 - 600 | IR |
| Se-Se Stretching | 250 - 300 | Raman |
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural confirmation.
For bis(1,1-dimethylethyl) diselenide, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. A characteristic isotopic pattern for selenium, which has several naturally occurring isotopes, would be observed for the molecular ion and any selenium-containing fragments. The most abundant fragmentation pathway is expected to be the homolytic cleavage of the Se-Se bond, resulting in the formation of a tert-butylselanyl radical cation, [C₄H₉Se]⁺. Further fragmentation of the tert-butyl group would lead to the loss of a methyl radical to form [C₃H₆Se]⁺ or the loss of isobutene to leave a [HSe]⁺ fragment.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for Bis(1,1-dimethylethyl) Diselenide
| Ion Fragment | Formula | Predicted m/z (for ⁸⁰Se) |
| Molecular Ion | [C₈H₁₈Se₂]⁺ | 274 |
| Tert-butylselanyl radical cation | [C₄H₉Se]⁺ | 137 |
| Loss of methyl | [C₇H₁₅Se₂]⁺ | 259 |
| Isobutenylselanyl cation | [C₃H₆Se]⁺ | 122 |
| Selenyl cation | [HSe]⁺ | 81 |
X-ray Diffraction Studies for Solid-State Structure
It is expected that the C-Se-Se-C dihedral angle would be approximately 80-90°, similar to other dialkyl diselenides. The bulky tert-butyl groups would likely dictate the crystal packing, potentially leading to a structure with significant void space. Obtaining suitable crystals for X-ray diffraction could be challenging and may require low-temperature crystallization techniques. Should a structure be determined, it would provide valuable experimental data to compare with theoretical calculations of its geometry.
Advanced Analytical Methods for Reaction Monitoring and Intermediate Detection
To understand the reactivity and mechanisms of reactions involving bis(1,1-dimethylethyl) diselenide, advanced analytical methods that allow for the monitoring of reactions in real-time are employed.
In-situ spectroscopy involves the analysis of a chemical reaction as it happens, without the need to isolate intermediates or products. This provides dynamic information about the reaction progress and the species involved.
In-situ NMR Spectroscopy: In-situ ⁷⁷Se NMR spectroscopy is particularly powerful for monitoring reactions involving bis(1,1-dimethylethyl) diselenide. By acquiring ⁷⁷Se NMR spectra at various time points during a reaction, the consumption of the starting diselenide and the formation of selenium-containing intermediates and products can be directly observed and quantified. researchgate.net For example, in redox reactions, the change in the ⁷⁷Se chemical shift would indicate the oxidation state of the selenium. Temperature-variable in-situ ⁷⁷Se NMR can also be used to study dynamic processes, such as conformational changes or exchange reactions involving the diselenide bond. nih.govacs.org
Chromatographic-Spectroscopic Coupling (e.g., GC-MS, LC-MS for reaction mixture analysis)
The synthesis of Diselenide, bis(1,1-dimethylethyl), also known as di-tert-butyl diselenide, necessitates robust analytical techniques for monitoring reaction progress, identifying intermediates and byproducts, and ensuring the purity of the final product. Hyphenated chromatographic-spectroscopic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the comprehensive analysis of the complex mixtures generated during its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, making it well-suited for monitoring the synthesis of di-tert-butyl diselenide. In a typical synthetic route, such as the reaction of a tert-butyl halide with a selenium source, GC-MS can be employed to analyze aliquots of the reaction mixture over time. This allows for the qualitative and semi-quantitative assessment of the consumption of starting materials and the formation of the desired diselenide, as well as the detection of potential byproducts.
The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," enabling the identification of each compound.
Expected Mass Spectrometric Fragmentation:
The electron ionization (EI) mass spectrum of di-tert-butyl diselenide is characterized by several key fragments. The molecular ion peak ([M]⁺) would be expected, although its intensity may vary. The most prominent peaks often arise from the cleavage of the carbon-selenium and selenium-selenium bonds. Due to the isotopic distribution of selenium, the molecular ion and selenium-containing fragments will appear as a characteristic pattern of peaks.
Potential Byproducts and Their Identification:
During the synthesis, several byproducts might be formed, which can be identified by GC-MS. These may include:
Di-tert-butyl selenide (B1212193): Formed by the reaction of a tert-butyl group with a single selenium atom.
tert-Butyl alcohol: A potential product from the hydrolysis of the starting tert-butyl halide.
Isobutylene: Formed via elimination reactions of the tert-butyl carbocation.
The following table summarizes the expected key mass-to-charge ratios (m/z) for di-tert-butyl diselenide and potential byproducts that could be identified in a reaction mixture using GC-MS.
| Compound Name | Molecular Formula | Key Expected m/z Fragments | Interpretation |
| Diselenide, bis(1,1-dimethylethyl) | C₈H₁₈Se₂ | 274 (M⁺), 161 ([C₄H₉Se]⁺), 57 ([C₄H₉]⁺) | The molecular ion peak will show a characteristic isotopic pattern for two selenium atoms. The base peak is often the tert-butyl cation (m/z 57) due to its stability. |
| Di-tert-butyl selenide | C₈H₁₈Se | 194 (M⁺), 137 ([M-C₄H₉]⁺), 57 ([C₄H₉]⁺) | The molecular ion will exhibit the isotopic pattern for one selenium atom. |
| tert-Butyl alcohol | C₄H₁₀O | 74 (M⁺), 59 ([M-CH₃]⁺), 45, 31 | A relatively simple spectrum with a prominent peak for the loss of a methyl group. |
| Isobutylene | C₄H₈ | 56 (M⁺), 41, 39 | The molecular ion is typically the base peak. |
This table is illustrative and the presence and intensity of fragments can vary based on the specific GC-MS conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Broader Analyte Scope
While GC-MS is effective for volatile compounds, LC-MS offers a complementary approach for analyzing less volatile or thermally labile species that may be present in the reaction mixture. This could include polar intermediates, salts, or higher molecular weight byproducts. LC separates compounds based on their partitioning between a mobile liquid phase and a stationary solid phase. The eluent from the LC column is then introduced into the mass spectrometer, typically using a softer ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
For the analysis of a reaction to form di-tert-butyl diselenide, reversed-phase LC could be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol). This setup would allow for the separation of the relatively nonpolar diselenide product from more polar starting materials or byproducts.
The mass spectra obtained from LC-MS would provide molecular weight information for the separated components, aiding in their identification. The choice of ionization source is critical; ESI is suitable for polar and ionic species, while APCI is effective for less polar compounds. The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a high degree of confidence in the identification of the components within the reaction mixture.
Computational and Theoretical Studies of Bis 1,1 Dimethylethyl Diselenide
Emerging Research Directions and Sustainable Aspects
Integration into Advanced Materials Science
The exploration of Diselenide, bis(1,1-dimethylethyl) in materials science is driven by the dynamic nature of the selenium-selenium (Se-Se) bond. This bond can be reversibly cleaved and reformed under various stimuli, making it a valuable component for creating responsive and adaptive materials.
Chalcogenide materials, particularly metal selenides, are crucial for applications in electronics and photovoltaics. The synthesis of high-quality thin films and nanocrystals often relies on organometallic precursors that can decompose cleanly at specific temperatures. While organoselenium compounds are generally valuable as precursors, specific research detailing the use of Diselenide, bis(1,1-dimethylethyl) for depositing chalcogenide thin films or synthesizing nanomaterials is not prominent in the reviewed literature.
Typically, syntheses of metal selenide (B1212193) nanocrystals, such as CdSe, ZnSe, and CuInSe2, have utilized selenium sources like selenium powder or selenium dioxide. nih.govnih.gov The general approach involves the hot injection of a selenium precursor into a solution containing metal cations, leading to the formation of nanocrystals. nih.gov However, the bulky tert-butyl groups in Diselenide, bis(1,1-dimethylethyl) could potentially influence decomposition pathways and the resulting material's morphology, an area that remains to be fully explored. The analogous compound, di-tert-butyl disulfide, has been successfully employed as a safer alternative to H2S gas in the atomic layer deposition (ALD) of molybdenum disulfide (MoS2) thin films, suggesting that di-tert-butyl diselenide could potentially serve a similar role for depositing metal selenide films via ALD or related chemical vapor deposition techniques.
The diselenide bond is a key functional group in the field of dynamic covalent chemistry (DCC). DCC utilizes reversible chemical reactions to form adaptive systems that can change their constitution in response to environmental stimuli. The Se-Se bond in compounds like Diselenide, bis(1,1-dimethylethyl) can undergo reversible cleavage and exchange (metathesis) under redox, thermal, or photochemical conditions.
This dynamic behavior allows for the creation of self-healing polymers, adaptable networks, and responsive supramolecular assemblies. Diorganyl diselenides are valuable as precursors for both electrophilic and nucleophilic selenium species, which are the reactive intermediates in these dynamic transformations. mdpi.com The principles of DCC are being applied to develop materials that can be reprocessed, repaired, or recycled, contributing to a circular materials economy. While specific studies focusing exclusively on Diselenide, bis(1,1-dimethylethyl) in DCC are not extensively detailed, the fundamental reactivity of its diselenide bond makes it a prime candidate for integration into such advanced, dynamic material systems.
Flow Chemistry and Continuous Processing for Diselenide Synthesis
Traditional batch synthesis of chemical compounds often suffers from issues with safety, scalability, and batch-to-batch variability. Flow chemistry, where reagents are continuously pumped through a reactor, offers solutions to these challenges by providing superior control over reaction parameters, enhancing safety, and enabling automated production.
The synthesis of organoselenium compounds is increasingly benefiting from the adoption of flow chemistry. nih.gov For instance, continuous electrochemical microreactors have been developed for the synthesis of selenium-substituted heterocycles using diselenides as starting materials. researchgate.net A notable parallel can be drawn from the synthesis of di-tert-butyl peroxide, a structural analog of Diselenide, bis(1,1-dimethylethyl). An efficient continuous-flow microreaction system was developed for its synthesis, which significantly improved yield and safety compared to traditional batch processes. bohrium.comresearchgate.net This success suggests that a similar continuous-flow process could be readily adapted for the synthesis of Diselenide, bis(1,1-dimethylethyl), offering a safer, more efficient, and scalable manufacturing route. Such a process would likely involve reacting a tert-butyl precursor with a selenium source under precisely controlled conditions within a microreactor. bohrium.com
Bio-inspired Chemical Transformations
Nature utilizes selenium in the form of the amino acid selenocysteine, which is the active component of crucial antioxidant enzymes like glutathione (B108866) peroxidase (GPx). sciforum.netnih.gov This enzyme detoxifies harmful reactive oxygen species (ROS), such as hydrogen peroxide, protecting cells from oxidative damage. nih.gov The catalytic cycle of GPx involves the redox chemistry of the selenium atom.
Organoselenium compounds, particularly diselenides, can mimic this biological function. nih.govsciforum.net They can act as catalysts in oxidation reactions, using peroxides to transform substrates while being regenerated in a catalytic cycle, a process directly inspired by GPx. researchgate.netsciforum.net For example, diphenyl diselenide is a well-studied catalyst for various transformations. sciforum.net Diselenide compounds generally exhibit better antioxidant activity profiles compared to their monoselenide counterparts. nih.gov The Se-Se bond in Diselenide, bis(1,1-dimethylethyl) can be readily reduced to form the corresponding selenol, which can then participate in catalytic, GPx-like cycles. This bio-inspired approach is a significant area of research, aiming to develop new antioxidants and catalysts for selective organic transformations. nih.gov
Addressing Atom Economy and Waste Minimization in Diselenide Chemistry
Green chemistry principles are essential for the development of environmentally benign chemical processes. Key among these are atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, and the minimization of hazardous waste.
Several strategies are being explored to improve the sustainability of diselenide synthesis. e-journals.in
Catalytic Processes: The use of catalysts, including metal-free systems, can enable more efficient transformations and reduce the need for stoichiometric reagents that end up as waste. nih.govresearchgate.net
Solvent-Free Reactions: Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, offers a solvent-free route to organoselenium compounds, including symmetrical diselenides. researchgate.net This approach significantly reduces solvent waste and can lead to the rapid synthesis of products under mild conditions. researchgate.net
Flow Chemistry: As discussed previously, continuous flow systems not only improve safety and scalability but also minimize waste and energy consumption compared to large-scale batch reactors. nih.gov
Choice of Reagents: Syntheses starting from elemental selenium and a reducing agent like sodium borohydride (B1222165) are common. mdpi.comlookchem.com Optimizing these reactions to selectively form diselenides over selenides or other byproducts is crucial for improving atom economy. mdpi.comlookchem.com A Chinese patent describes an environmentally friendly method using halogenated hydrocarbons and selenium with carbon dioxide in an organic solvent, aiming for low cost and easy separation. google.com
By focusing on these green chemistry approaches, the environmental impact of producing and using compounds like Diselenide, bis(1,1-dimethylethyl) can be significantly reduced.
Table of Green Synthesis Approaches for Organoselenium Compounds
| Approach | Description | Sustainability Advantage | Reference |
|---|---|---|---|
| Flow Chemistry | Reagents are continuously pumped through a microreactor for precise control over reaction conditions. | Enhanced safety, scalability, reduced waste, and improved energy efficiency. | nih.govresearchgate.net |
| Mechanochemistry | Synthesis is performed by grinding solid reactants together (liquid-assisted grinding), eliminating the need for bulk solvents. | Drastically reduces solvent waste, often requires milder conditions and shorter reaction times. | researchgate.net |
| Bio-inspired Catalysis | Using diselenides to mimic the catalytic activity of natural selenoenzymes like GPx. | Allows for catalytic rather than stoichiometric use of the selenium compound, high selectivity. | sciforum.netnih.gov |
| Metal-Free Synthesis | Utilizing organic catalysts or reaction conditions that avoid the use of heavy or toxic metal catalysts. | Avoids metal contamination in products and waste streams. | researchgate.net |
Conclusion and Future Perspectives
Summary of Key Research Findings and Methodological Advancements
Research on bis(1,1-dimethylethyl) diselenide, also known as di-tert-butyl diselenide, has primarily focused on its synthesis and application as a precursor in materials science. A significant methodological advancement has been the development of a reliable synthetic route to this sterically hindered diselenide. One established method involves the reaction of a Grignard reagent, tert-butylmagnesium bromide, with elemental selenium. This is followed by an aqueous workup with ammonium (B1175870) chloride to yield the target compound as a pungent yellow-orange liquid. amazonaws.com The reaction proceeds as follows:
Formation of the Grignard reagent: (CH₃)₃CBr + Mg → (CH₃)₃CMgBr
Reaction with selenium: 2 (CH₃)₃CMgBr + 2 Se → [(CH₃)₃CSe]₂MgBr₂
Workup: [(CH₃)₃CSe]₂MgBr₂ + 2 NH₄Cl → (CH₃)₃CSeSeC(CH₃)₃ + 2 MgBrCl + 2 NH₃
This synthetic protocol has been successfully employed to produce di-tert-butyl diselenide, which was subsequently characterized by nuclear magnetic resonance (NMR) spectroscopy, providing key data for its identification.
Table 1: NMR Spectroscopic Data for Bis(1,1-dimethylethyl) Diselenide in CDCl₃ amazonaws.com
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |
| ¹H | 1.46 | singlet |
| ¹³C | 41.7, 32.5 | singlet |
| ⁷⁷Se | 488 | singlet |
A major research finding is the utility of bis(1,1-dimethylethyl) diselenide as a selenium source for the synthesis of various metal selenide (B1212193) nanocrystals. acs.org Its lower thermal decomposition temperature compared to other selenium sources makes it a valuable precursor. acs.org For instance, it has been successfully used in the solution-phase synthesis of tin(II) selenide (SnSe) nanocrystals. nih.govbohrium.comwsimg.comscispace.commanchester.ac.ukresearchgate.net The stoichiometry between the tin precursor and di-tert-butyl diselenide can be controlled to produce phase-pure SnSe. scispace.commanchester.ac.uk
Furthermore, the photochemical properties of bis(1,1-dimethylethyl) diselenide have been harnessed for the synthesis of bismuth selenide (BiSe) nanocrystals. nih.govacs.org The photolytic decomposition of this diselenide, along with triphenylbismuth, in an aqueous micellar solution yields well-dispersed colloidal nanocrystals. nih.govacs.orgresearchgate.netresearchgate.net This photochemical approach represents a notable advancement in the low-temperature synthesis of nanomaterials.
The compound has also been employed in the synthesis of tungsten diselenide (WSe₂) nanosheets and ternary tin germanium selenide (SnₓGe₁₋ₓSe) nanocrystals, highlighting its versatility as a selenium precursor in the fabrication of complex chalcogenide materials. amazonaws.comresearchgate.netacs.org
Unexplored Avenues and Challenges in Bis(1,1-dimethylethyl) Diselenide Research
Despite its utility as a precursor, several avenues of research concerning bis(1,1-dimethylethyl) diselenide remain largely unexplored. The primary challenge in working with this compound stems from the significant steric hindrance imparted by the two tert-butyl groups. This steric bulk, while contributing to its unique reactivity and lower decomposition temperature, also presents synthetic difficulties. researchgate.net Reports on alternative, high-yielding synthetic methods are scarce, and the development of more efficient and scalable syntheses remains a key challenge.
The reactivity of bis(1,1-dimethylethyl) diselenide beyond its role as a selenium source for nanocrystals is an area ripe for investigation. The influence of the bulky tert-butyl groups on the Se-Se bond cleavage, whether homolytic or heterolytic, has not been extensively studied. Understanding the fundamental reactivity of this sterically crowded diselenide could open doors to new applications in organic synthesis. For example, its potential as a catalyst or a reagent for introducing the tert-butylseleno group into organic molecules is largely unknown.
The photochemistry of bis(1,1-dimethylethyl) diselenide has been utilized for nanocrystal synthesis, but a detailed mechanistic investigation of its photodecomposition pathways is lacking. nih.govacs.org Such studies could reveal novel reactive intermediates and expand its applications in photoredox catalysis or photo-induced organic transformations.
Furthermore, the coordination chemistry of bis(1,1-dimethylethyl) diselenide with transition metals is another unexplored frontier. While other diselenides have been used as ligands, the steric demands of the tert-butyl groups in this compound could lead to the formation of unusual coordination complexes with unique catalytic or material properties.
Potential for Interdisciplinary Applications in Chemical Sciences
The established use of bis(1,1-dimethylethyl) diselenide in the synthesis of semiconductor nanocrystals already places it at the intersection of chemistry and materials science. acs.orgnih.govwsimg.comscispace.commanchester.ac.ukresearchgate.netfigshare.com The properties of the resulting nanomaterials are of significant interest for applications in electronics, optoelectronics, and solar energy conversion. nih.govwsimg.comscispace.commanchester.ac.ukresearchgate.net The ability to tune the size and composition of nanocrystals by using this precursor suggests its continued importance in the development of new functional materials.
Looking forward, the unique properties of bis(1,1-dimethylethyl) diselenide could be leveraged in other interdisciplinary fields. In the realm of polymer chemistry, the controlled release of selenyl radicals from the photolysis or thermolysis of this compound could be explored for initiating polymerization reactions or for surface modification of polymers.
In the broader context of organoselenium chemistry, which has seen a surge of interest in medicinal chemistry and chemical biology, the potential biological activity of bis(1,1-dimethylethyl) diselenide or its derivatives is completely unknown. nih.govresearchgate.net While its steric bulk might hinder interactions with biological targets, it could also lead to unique selectivity profiles.
The development of new synthetic methodologies for this compound could also have an interdisciplinary impact. For instance, more efficient syntheses could make it a more accessible and cost-effective precursor for large-scale production of selenium-containing materials. Furthermore, computational studies on the structure and reactivity of bis(1,1-dimethylethyl) diselenide could provide valuable insights for designing new organoselenium compounds with tailored properties for applications in catalysis, materials science, and beyond. manchester.ac.uk
Q & A
Q. What protocols ensure safe handling of bis(1,1-dimethylethyl) diselenide in laboratory settings?
- Methodology : Use gloveboxes or fume hoods for synthesis to mitigate exposure to volatile selenium species. Monitor airborne particulates with real-time sensors. Implement waste neutralization protocols (e.g., conversion to selenite for disposal) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
